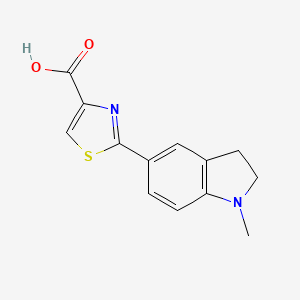

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-methyl-2,3-dihydroindol-5-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-15-5-4-8-6-9(2-3-11(8)15)12-14-10(7-18-12)13(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEIWACWBXDTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The indole and thiazole rings are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological molecules.

Comparison with Similar Compounds

2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid

- Structure : Replaces the dihydroindole group with a 4-methylphenyl ring.

- Activity : Demonstrated strong binding to AgrA (ΔG = -7.1 kcal/mol) in docking studies, suggesting efficacy as a quorum-sensing inhibitor .

- Synthesis : Likely synthesized via cyclocondensation of thioamide precursors with α-haloketones, analogous to methods in .

(Z)-[5-(1-Methyl-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] Acetic Acid

- Structure: Features a thiazolidinone ring (vs. thiazole) with an exocyclic indole-methylene group.

- Key Differences: The thiazolidinone core introduces a sulfur atom and a ketone, altering electronic properties and hydrogen-bonding capacity.

- Activity : High-yield synthesis (83–99%) and thermal stability (m.p. 226–278°C) were reported, though biological data are unspecified .

2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic Acid

- Structure : Substitutes dihydroindole with a methylpyrazole group.

- Key Differences : Pyrazole’s smaller size and nitrogen-rich structure may enhance solubility but reduce hydrophobic interactions.

- Commercial Availability: Available from Santa Cruz Biotechnology (sc-334573), indicating established synthetic protocols .

Data Tables

Table 1. Comparative Analysis of Thiazole-Carboxylic Acid Derivatives

Table 2. Binding Energies of AgrA Inhibitors

| Compound Name | Binding Energy (ΔG, kcal/mol) | Reference |

|---|---|---|

| 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid | -7.1 | |

| 4-Phenoxyphenol | -3.6 | |

| 9 H-Xanthene-9-carboxylic acid | -4.1 |

Biological Activity

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

The compound's structure consists of an indole moiety linked to a thiazole ring with a carboxylic acid functional group. This unique combination contributes to its biological properties.

Structural Formula

- Molecular Formula : C12H12N2O2S

- SMILES Notation : CN1CC=C(C2=C1C(=CN=C2)S(=O)(=O)O)C(=O)O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in treating different diseases.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for this activity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human glioblastoma U251 | < 10 | |

| Human melanoma WM793 | < 20 | |

| A-431 (epidermoid carcinoma) | < 15 |

Case Study : A study investigated the structure-activity relationship (SAR) of thiazole derivatives, concluding that specific substitutions on the thiazole and indole rings enhance anticancer activity. For instance, the introduction of halogen groups significantly increased potency against cancer cells .

Antimicrobial Activity

Thiazoles are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 µg/mL | |

| Escherichia coli | 0.015 µg/mL |

In one study, derivatives of thiazoles demonstrated higher antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, suggesting a promising alternative for treating resistant bacterial infections .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.

- Antimicrobial Action : By disrupting bacterial cell wall synthesis and inhibiting protein synthesis, it effectively reduces bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.